N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-methylglycinamide
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-methylglycinamide is a chemical compound that features a sulfonyl group attached to a bromophenyl ring, a cyclohexyl group, and a methylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-methylglycinamide typically involves multiple steps. One common approach is to start with the bromination of a phenyl ring, followed by sulfonylation to introduce the sulfonyl group. The cyclohexyl and methylglycinamide groups are then attached through amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl ring may also interact with cellular membranes, affecting their function. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
N~2~-[(4-bromophenyl)sulfonyl]benzoyl-L-valine: This compound features a similar sulfonyl-bromophenyl structure but with a valine residue instead of cyclohexyl and methylglycinamide groups.
N~2~-[(4-bromophenyl)sulfonyl]phenyl: This compound lacks the cyclohexyl and methylglycinamide groups, making it structurally simpler.
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-methylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyl and methylglycinamide groups can enhance its stability and solubility, making it more suitable for certain applications compared to similar compounds .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-18(11-15(19)17-13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZWYWGELMNYHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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